
2,6-二氯-3-(三氟甲基)苯甲酰胺
描述
“2,6-Dichloro-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 53012-81-0 . It has a molecular weight of 258.03 and its IUPAC name is 2,6-dichloro-3-(trifluoromethyl)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4Cl2F3NO/c9-4-2-1-3 (8 (11,12)13)6 (10)5 (4)7 (14)15/h1-2H, (H2,14,15) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a boiling point of 125-128 degrees Celsius . It is a solid-crystal at ambient temperature .
科学研究应用
抗惊厥活性
2,6-二氯-3-(三氟甲基)苯甲酰衍生物在抗惊厥活性方面表现出潜力。一项合成含有N,N,2-三甲基-1,2-丙二胺作为酰胺基团的苯甲酰胺的研究发现,这些化合物在最大电击和戊四氮唑抗惊厥活性筛选中与苯妥英具有相同或更高的效力(Mussoi et al., 1996)。
抗微生物活性
苯甲酰胺的氟和三氟甲基衍生物,包括类似于2,6-二氯-3-(三氟甲基)苯甲酰胺的化合物,已被合成并评估其抗真菌和抗细菌活性。一些化合物对真菌和革兰氏阳性微生物具有很高的活性,而少数化合物也对革兰氏阴性菌株显示了活性(Carmellino et al., 1994)。
结构表征
对2-氯-3-硝基-5-(三氟甲基)苯甲酰胺的结构表征,这是合成苯并噻唑酮的前体,揭示了对抗结核病药物候选化合物开发至关重要的分子结构见解(Richter et al., 2021)。
杀虫剂开发
研究了苯甲酰胺的取代物,包括类似于2,6-二氯-3-(三氟甲基)苯甲酰胺的化合物,作为杀虫剂的潜力。这些化合物被施用于棉铃虫成虫,显示出不同程度的效果,导致后代减少和死亡(Haynes, 1987)。
新型衍生物的合成
对新型苯甲酰胺衍生物的合成研究,包括那些与2,6-二氯-3-(三氟甲基)苯甲酰胺结构相似的化合物,已经导致了在各个领域中具有潜在应用的新化合物的开发。例如,对苯甲酰胺的硫脲衍生物的研究显示出显著的抗微生物活性,特别是对已知具有生物膜生长的菌株(Limban et al., 2011)。
光催化降解研究
已经进行了与2,6-二氯-3-(三氟甲基)苯甲酰胺结构相似的化合物的光分解研究,使用各种光催化剂。这项研究在环境科学中具有重要意义,用于了解除草剂和类似化合物的降解过程(Torimoto et al., 1996)。
药物传递研究
苯甲酰胺,包括与2,6-二氯-3-(三氟甲基)苯甲酰胺相关的化合物,已被研究用于靶向药物传递的潜力,特别是对黑色素瘤细胞毒性。这项研究对于开发更有效的癌症治疗具有重要意义(Wolf et al., 2004)。
作用机制
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, specifically spectrin-like proteins in the cytoskeleton of oomycetes, leading to changes in their function .
Biochemical Pathways
Its interaction with spectrin-like proteins suggests it may influence pathways related to cytoskeleton organization and function .
Result of Action
It is thought to inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .
生化分析
Biochemical Properties
2,6-Dichloro-3-(trifluoromethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and affecting the overall biochemical processes within the cell.
Cellular Effects
The effects of 2,6-Dichloro-3-(trifluoromethyl)benzamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of certain proteins and enzymes. Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2,6-Dichloro-3-(trifluoromethyl)benzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding interaction can lead to changes in the conformation of the enzyme, affecting its ability to catalyze biochemical reactions. Additionally, 2,6-Dichloro-3-(trifluoromethyl)benzamide may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-3-(trifluoromethyl)benzamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to 2,6-Dichloro-3-(trifluoromethyl)benzamide may result in cumulative effects on cellular processes, potentially leading to changes in cell function and viability.
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-3-(trifluoromethyl)benzamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of 2,6-Dichloro-3-(trifluoromethyl)benzamide may result in toxic or adverse effects, including cellular damage and disruption of normal metabolic functions.
Metabolic Pathways
2,6-Dichloro-3-(trifluoromethyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it may inhibit or activate specific enzymes, thereby affecting the overall metabolic flux and levels of metabolites within the cell. These interactions can lead to changes in the production and utilization of key metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2,6-Dichloro-3-(trifluoromethyl)benzamide within cells and tissues are essential for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes. Understanding the transport and distribution mechanisms of 2,6-Dichloro-3-(trifluoromethyl)benzamide is crucial for elucidating its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2,6-Dichloro-3-(trifluoromethyl)benzamide plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. For example, localization within the mitochondria may affect mitochondrial function and energy production, while localization within the nucleus may influence gene expression and transcriptional regulation.
属性
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZRNGXBRSLTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




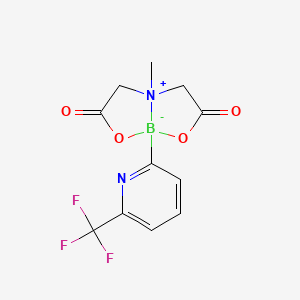

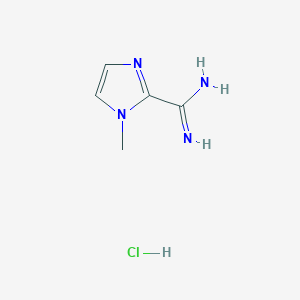
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)
![methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456740.png)
![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)
![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)
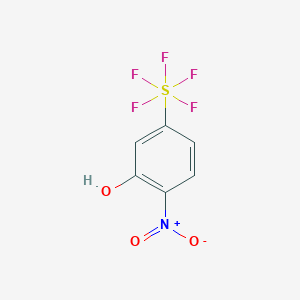
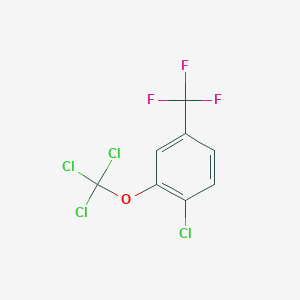
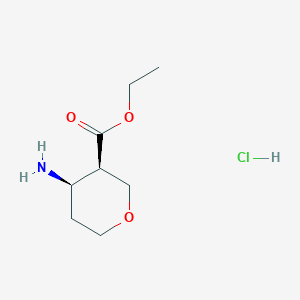
![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)